molecular formula C6H5ClFNO3S B13563130 5-Fluoro-6-methoxypyridine-3-sulfonyl chloride

5-Fluoro-6-methoxypyridine-3-sulfonyl chloride

Cat. No.: B13563130
M. Wt: 225.63 g/mol
InChI Key: PLAQCYQZLJCFSN-UHFFFAOYSA-N
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Description

5-Fluoro-6-methoxypyridine-3-sulfonyl chloride is a chemical compound with the molecular formula C6H5ClFNO3S and a molecular weight of 225.63 g/mol . This compound is characterized by the presence of a fluorine atom, a methoxy group, and a sulfonyl chloride group attached to a pyridine ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-6-methoxypyridine-3-sulfonyl chloride typically involves the introduction of the sulfonyl chloride group to a pyridine derivative. One common method is the reaction of 5-fluoro-6-methoxypyridine with chlorosulfonic acid under controlled conditions. The reaction is carried out at low temperatures to prevent decomposition and to ensure high yield .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems and precise control of reaction parameters ensures consistent quality and high purity of the final product .

Mechanism of Action

The mechanism of action of 5-Fluoro-6-methoxypyridine-3-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and readily reacts with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Fluoro-6-methoxypyridine-3-sulfonyl chloride is unique due to the specific positioning of the fluorine and methoxy groups on the pyridine ring, which can influence its reactivity and the types of products formed in chemical reactions. This uniqueness makes it a valuable compound in the synthesis of specialized organic molecules .

Properties

Molecular Formula

C6H5ClFNO3S

Molecular Weight

225.63 g/mol

IUPAC Name

5-fluoro-6-methoxypyridine-3-sulfonyl chloride

InChI

InChI=1S/C6H5ClFNO3S/c1-12-6-5(8)2-4(3-9-6)13(7,10)11/h2-3H,1H3

InChI Key

PLAQCYQZLJCFSN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=N1)S(=O)(=O)Cl)F

Origin of Product

United States

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